molecular formula C9H16BrNO2 B6196612 rac-tert-butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate, cis CAS No. 1587728-87-7

rac-tert-butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate, cis

Cat. No.: B6196612
CAS No.: 1587728-87-7
M. Wt: 250.1
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Description

rac-tert-butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate, cis: is a chemical compound that has garnered attention in various fields of research and industry This compound is characterized by its unique structure, which includes a bromocyclobutyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a bromocyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate, cis undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromocyclobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding cyclobutyl derivative.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydride (NaH), potassium carbonate (K2CO3), THF, DMF.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4), ether solvents.

    Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Substituted carbamates with various functional groups.

    Reduction Reactions: Cyclobutyl derivatives.

    Oxidation Reactions: Oxidized carbamates with additional functional groups.

Scientific Research Applications

rac-tert-butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the development of new pharmaceuticals, particularly in the field of oncology.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate, cis involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

  • rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
  • rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Comparison: rac-tert-butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate, cis is unique due to the presence of the bromocyclobutyl group, which imparts distinct reactivity compared to its analogs. The bromine atom allows for versatile substitution reactions, making it a valuable intermediate in synthetic chemistry. In contrast, the aminocyclopentyl and hydroxymethyl derivatives have different functional groups that confer unique properties and reactivities, making them suitable for different applications.

Properties

CAS No.

1587728-87-7

Molecular Formula

C9H16BrNO2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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